Tecloftalam

Übersicht

Beschreibung

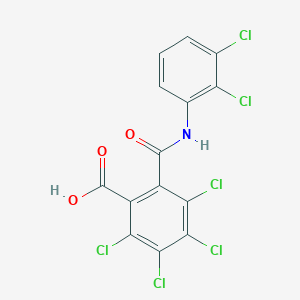

Tecloftalam is a synthetic chemical compound primarily used as a fungicide and bactericide. It is known for its effectiveness in controlling bacterial leaf blight in paddy rice. The compound belongs to the benzanilide and phthalamic acid fungicide groups and has the chemical formula C₁₄H₅Cl₆NO₃ .

Wissenschaftliche Forschungsanwendungen

Tecloftalam has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of chlorinated aromatic compounds.

Biology: this compound is employed in research on plant-pathogen interactions, particularly in understanding the mechanisms of bacterial leaf blight resistance.

Medicine: While not directly used in medicine, this compound’s structure and reactivity provide insights into the design of new antimicrobial agents.

Industry: In agriculture, this compound is used to protect crops from fungal and bacterial infections, thereby improving yield and quality

Wirkmechanismus

Target of Action

Tecloftalam primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

This compound acts as an inhibitor of PPO . By binding to this enzyme, it disrupts its normal function, leading to a disruption in the formation of chlorophyll .

Biochemical Pathways

The inhibition of PPO by this compound disrupts the chlorophyll biosynthesis pathway . This disruption leads to the accumulation of toxic intermediates that cause cell damage and ultimately lead to plant death .

Result of Action

The primary result of this compound’s action is the inhibition of plant growth . By disrupting the biosynthesis of chlorophyll, this compound prevents plants from carrying out photosynthesis effectively, leading to cell damage and ultimately plant death .

Biochemische Analyse

Biochemical Properties

Tecloftalam interacts with the enzyme protoporphyrinogen oxidase (PPO) in plants . By inhibiting PPO, this compound disrupts the formation of chlorophyll, leading to the accumulation of toxic intermediates that cause cell damage and ultimately plant death .

Cellular Effects

The primary cellular effect of this compound is the disruption of chlorophyll formation, which is crucial for photosynthesis in plants . This disruption leads to the accumulation of toxic intermediates that cause cell damage and ultimately plant death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme protoporphyrinogen oxidase (PPO) . This inhibition disrupts the formation of chlorophyll, leading to the accumulation of toxic intermediates that cause cell damage and ultimately plant death .

Metabolic Pathways

This compound is involved in the chlorophyll biosynthesis pathway by inhibiting the enzyme protoporphyrinogen oxidase (PPO)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tecloftalam is synthesized through a series of chemical reactions involving tetrachlorophthalic acid and 2,3-dichloroaniline. The process typically involves the following steps:

Formation of Tetrachlorophthalic Acid: Tetrachlorophthalic acid is prepared by chlorinating phthalic anhydride.

Amidation Reaction: The tetrachlorophthalic acid is then reacted with 2,3-dichloroaniline in the presence of a dehydrating agent to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tecloftalam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using reducing agents to yield corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or iodine are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated benzoic acids, while reduction can produce less chlorinated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentachlorophenol: Another chlorinated aromatic compound used as a fungicide.

MEE-phosphonate: An organophosphorus compound with similar applications in agriculture.

Uniqueness

Tecloftalam is unique due to its specific structure, which allows it to effectively inhibit protoporphyrinogen oxidase. This specificity makes it particularly effective against certain plant pathogens, providing a targeted approach to pest control .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl6NO3/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(23)24)10(18)12(20)11(19)9(6)17/h1-3H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZUQUDEWZIBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058179 | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76280-91-6 | |

| Record name | Tecloftalam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76280-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecloftalam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076280916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECLOFTALAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL1AXQ9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tecloftalam detected and quantified in food samples?

A1: A study described a method for determining this compound and its metabolite, this compound-imide, in brown rice. [] The method involves extraction with acetone followed by ethyl acetate, cleanup using a Sep-Pak Plus Florisil cartridge, and analysis with gas chromatography coupled with an electron capture detector (GC-ECD). This compound is converted to this compound-imide before GC-ECD analysis. []

Q2: Does this compound have any potential for bioaccumulation in living organisms?

A2: Research suggests that this compound might have a low potential for biomagnification. [] A study using a rainbow trout liver cell line (RTL-W1) to assess bioaccumulation potential showed that while the cell-derived bioconcentration factor (BCF) for this compound was lower than expected, all prediction methods significantly overestimated the in vivo biomagnification factor (BMF). [] This suggests that biomagnification of this compound through the food chain may be less of a concern than initially predicted.

Q3: Are there any alternative approaches to using this compound for controlling plant diseases?

A3: Research has explored using bacteriophages in combination with this compound for controlling bacterial leaf blight (BLB) in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). [] The study found that while applying bacteriophages alone wasn't as effective, using them alongside this compound or Acibenzolar-S-methyl significantly reduced BLB occurrence. [] This suggests the potential for integrated disease management strategies that combine this compound with biological control agents like bacteriophages.

Q4: What is known about the stability of this compound?

A4: While the provided literature doesn't delve deep into the stability of this compound under various conditions, one study does mention that a bacterial strain, Pseudomonas putida YLFP14, selected for its biocontrol potential against bacterial spot disease in sweet peppers, exhibited resistance to this compound. [] This suggests that this compound might be subject to degradation or detoxification mechanisms employed by some microorganisms.

Q5: Has this compound been studied in combination with other fungicides?

A5: Yes, this compound has been investigated as a component in fungicidal compositions. A patent describes a composition comprising mandestrobin and fluopyram along with this compound for enhanced plant disease control. [] This highlights the potential for synergistic effects when this compound is combined with other fungicides, potentially leading to more effective disease management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.